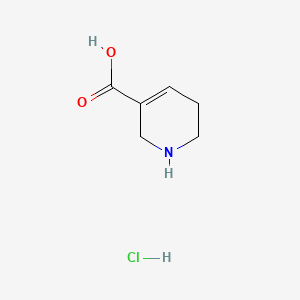

Guvacinhydrochlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Guvacinhydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin:

Medizin: Es wurde für die Behandlung neurologischer Erkrankungen wie Alzheimer-Krankheit, Epilepsie und Schizophrenie vorgeschlagen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Bindung an präsynaptische Gamma-Aminobuttersäure-Wiederaufnahmetransporter, wodurch die Wiederaufnahme von Gamma-Aminobuttersäure verhindert wird. Dadurch wird die Konzentration von Gamma-Aminobuttersäure im synaptischen Spalt erhöht, wodurch ihre inhibitorischen Wirkungen auf die Neurotransmission verstärkt werden . This compound hat keine signifikante Affinität zu postsynaptischen Gamma-Aminobuttersäure-Rezeptoren .

Ähnliche Verbindungen:

Arecaidin: Ein weiteres Derivat der Arekanuss mit ähnlichen Eigenschaften wie Guvacin.

Guvacolin: Ein Vorläufer von Guvacin, der auch muskarinische Rezeptoren agonisiert.

Isoguvacin: Eine strukturell verwandte Verbindung, die als Gamma-Aminobuttersäure-Rezeptoragonist wirkt.

Einzigartigkeit von this compound: This compound ist einzigartig in seiner spezifischen Hemmung der Gamma-Aminobuttersäure-Wiederaufnahme ohne signifikante Affinität zu Gamma-Aminobuttersäure-Rezeptoren . Diese Eigenschaft macht es zu einem wertvollen Werkzeug für die Untersuchung von Gamma-Aminobuttersäure-Transportern und ihrer Rolle in neurologischen Funktionen.

Wirkmechanismus

Target of Action

Guvacine hydrochloride is a specific GABA reuptake inhibitor . Its primary targets are the presynaptic GABA reuptake transporters . These transporters play a crucial role in the regulation of GABA levels in the synaptic cleft, thereby modulating the inhibitory neurotransmission in the brain.

Mode of Action

Guvacine hydrochloride selectively binds to presynaptic GABA reuptake transporters, preventing the reuptake of GABA . . By inhibiting the reuptake of GABA, guvacine hydrochloride increases the concentration of GABA in the synaptic cleft, enhancing GABAergic neurotransmission.

Biochemical Pathways

The enhanced GABAergic neurotransmission resulting from the action of guvacine hydrochloride can affect various biochemical pathways. GABA is a major inhibitory neurotransmitter in the brain, and its increased availability can lead to the inhibition of neuronal excitability. The specific biochemical pathways affected by guvacine hydrochloride are still under investigation .

Result of Action

The primary result of guvacine hydrochloride’s action is the enhancement of GABAergic neurotransmission. This can lead to a decrease in neuronal excitability, potentially affecting various neurological processes. The exact molecular and cellular effects of guvacine hydrochloride’s action are still being investigated .

Biochemische Analyse

Biochemical Properties

Guvacine hydrochloride is known to interact with GABA transporters, specifically inhibiting the reuptake of GABA . This interaction with GABA transporters suggests that Guvacine hydrochloride may play a role in modulating neurotransmission in the nervous system .

Cellular Effects

It is known that Guvacine hydrochloride inhibits the reuptake of GABA, a neurotransmitter that plays a crucial role in neuronal signaling . This could potentially influence various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

Guvacine hydrochloride’s mechanism of action is thought to involve its binding to presynaptic GABA reuptake transporters, preventing the reuptake of GABA . It does not have significant affinity for GABA postsynaptic receptors .

Temporal Effects in Laboratory Settings

Given its role as a GABA reuptake inhibitor, it is plausible that its effects may change over time, potentially influencing long-term cellular function .

Metabolic Pathways

Given its role as a GABA reuptake inhibitor, it may be involved in the metabolism of GABA .

Transport and Distribution

Given its role as a GABA reuptake inhibitor, it is likely that it interacts with GABA transporters .

Subcellular Localization

It is known to bind selectively to presynaptic GABA reuptake transporters , suggesting that it may be localized at presynaptic sites in neurons.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Guvacinhydrochlorid kann durch Hydrolyse von Guvacolin synthetisiert werden. Der Prozess beinhaltet das Erhitzen von Verbindungen, die Guvacinfragmente enthalten, in wässrig-ethanolischer Salzsäure über mehrere Stunden, was zur Spaltung der exocyclischen Kohlenstoff-Stickstoff-Bindung führt . Eine andere Methode beinhaltet die Veresterung von Nicotinsäureethylester mit Phenacylbromiden, gefolgt von der Reduktion mit Natriumtetrahydridoborat und saurer Hydrolyse .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound sind nicht gut dokumentiert, da es hauptsächlich in der experimentellen Forschung verwendet wird. Die oben genannten Synthesemethoden können für die industrielle Produktion mit entsprechenden Modifikationen zur Sicherstellung von Effizienz und Ausbeute skaliert werden.

Analyse Chemischer Reaktionen

Reaktionstypen: Guvacinhydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter Hydrolyse, Reduktion und Veresterung. Es ist auch bekannt, die Wiederaufnahme von Gamma-Aminobuttersäure zu hemmen, was die Bindung an präsynaptische GABA-Wiederaufnahmetransporter beinhaltet .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Wässrig-ethanolische Salzsäure wird häufig für Hydrolysereaktionen verwendet, die this compound beinhalten.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Hydrolyse von Guvacolin gebildet wird, ist this compound selbst. Andere Produkte können Derivate von Guvacin sein, wie z. B. Arecaidin und Guvacolin .

Vergleich Mit ähnlichen Verbindungen

Arecoline: A component of Areca nut that agonizes muscarinic receptors but lacks nicotinic activity.

Arecaidine: Another derivative of Areca nut with similar properties to guvacine.

Guvacoline: A precursor of guvacine that also agonizes muscarinic receptors.

Isoguvacine: A structurally related compound that acts as a gamma-aminobutyric acid receptor agonist.

Uniqueness of Guvacine Hydrochloride: Guvacine hydrochloride is unique in its specific inhibition of gamma-aminobutyric acid reuptake without significant affinity for gamma-aminobutyric acid receptors . This property makes it a valuable tool for studying gamma-aminobutyric acid transporters and their role in neurological functions.

Eigenschaften

IUPAC Name |

1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h2,7H,1,3-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNUNVVTHHKDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017446 | |

| Record name | 1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500434 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6027-91-4 | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

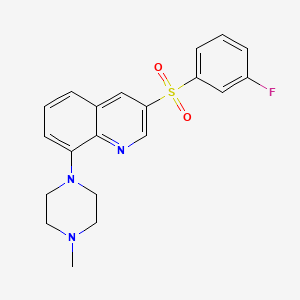

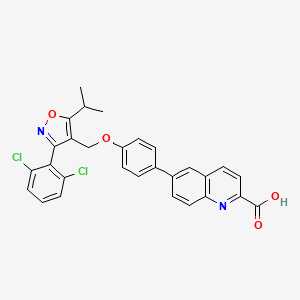

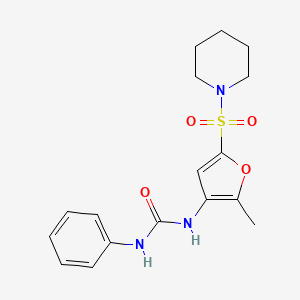

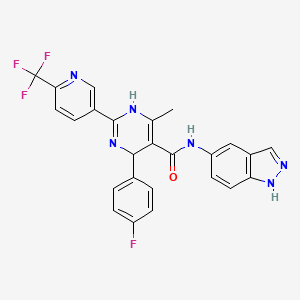

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide](/img/structure/B1672361.png)

![3-[(2-{[1-(N,N-Dimethylglycyl)-6-Methoxy-4,4-Dimethyl-1,2,3,4-Tetrahydroquinolin-7-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]thiophene-2-Carboxamide](/img/structure/B1672367.png)

![[(1R)-1-(6-methyl-[1,3]thiazolo[2,3-e][1,2,4]triazol-5-yl)ethyl] N-phenylcarbamate](/img/structure/B1672368.png)

![5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1672369.png)

![1-(6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-YL)oxy)pyridin-3-YL)pyrrolidin-2-one](/img/structure/B1672371.png)

![(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone](/img/structure/B1672381.png)